N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Catalog No.
S6761993
CAS No.
2640958-88-7
M.F
C18H20N4O2S
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopro...

CAS Number

2640958-88-7

Product Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

IUPAC Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C18H20N4O2S/c19-11-14-10-13-4-1-2-6-17(13)20-18(14)22-9-3-5-15(12-22)21-25(23,24)16-7-8-16/h1-2,4,6,10,15-16,21H,3,5,7-9,12H2

InChI Key

PNRRHRVXDXFVDN-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NS(=O)(=O)C4CC4

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NS(=O)(=O)C4CC4

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound characterized by its unique structural features, which include a cyano group attached to a quinoline moiety and a piperidine ring. This compound belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The presence of the cyclopropanesulfonamide functional group further enhances its potential pharmacological applications. The molecular formula of this compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol.

Typical for compounds containing piperidine and quinoline structures. These reactions may include:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile in substitution reactions.
  • Cyclization reactions: The compound may undergo cyclization under specific conditions to form more complex structures.
  • Reduction reactions: The cyano group can be reduced to an amine, altering the compound's reactivity and biological activity.

The specific conditions and reagents required for these reactions depend on the desired transformation and the stability of the compound under various conditions.

Research indicates that N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibits significant biological activity, particularly as an inhibitor of protein tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound may have therapeutic potential in treating various cancers and other diseases associated with deregulated cell signaling. Additionally, its quinoline structure suggests possible antimicrobial and antiviral activities.

The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the quinoline derivative: This may involve cyclization reactions starting from appropriate precursors.
  • Synthesis of the piperidine ring: This step often requires the use of piperidine derivatives that can be modified to introduce the cyano group.
  • Coupling reaction: The piperidine derivative is then coupled with the cyclopropanesulfonamide moiety through standard coupling techniques such as amide bond formation.
  • Purification: Final purification steps usually involve chromatography techniques to isolate the desired product.

Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has potential applications in several fields:

  • Medicinal Chemistry: Due to its protein kinase inhibitory activity, it may serve as a lead compound for developing new cancer therapies.
  • Pharmaceutical Development: Its unique structure makes it a candidate for further modification to enhance efficacy and reduce side effects.
  • Research Tool: It can be utilized in biochemical assays to study protein kinase activities and related signaling pathways.

Interaction studies involving N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide focus on its binding affinity to various protein targets, particularly protein tyrosine kinases. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To determine binding constants and thermodynamic parameters.
  • Cell-based assays: To evaluate biological effects on cell proliferation and apoptosis in cancer cell lines.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, particularly within the quinoline and piperidine classes. Notable similar compounds include:

Compound NameStructure FeaturesBiological Activity
1-(3-cyanoquinolin-4-yl)piperidineQuinoline derivative with piperidineProtein tyrosine kinase inhibition
N-[4-(2-cyanophenyl)piperidin-1-yl]propylaminePiperidine with a cyanophenyl groupAnticancer activity
2-Amino-acetyl-piperidinSimplified piperidine derivativePotential neuroprotective effects

Uniqueness

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its specific combination of a cyano group linked to a quinoline structure alongside a sulfonamide functionality. This unique combination potentially enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research in drug development.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

356.13069707 g/mol

Monoisotopic Mass

356.13069707 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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